Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-
Description
Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- is a benzaldehyde derivative featuring a central aromatic ring substituted at the para-position with a bis[2-(benzoyloxy)ethyl]amino group. This compound belongs to a class of prodrugs or esterified derivatives designed for controlled release of bioactive moieties.
Properties
IUPAC Name |
2-[N-(2-benzoyloxyethyl)-4-formylanilino]ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-19-20-11-13-23(14-12-20)26(15-17-30-24(28)21-7-3-1-4-8-21)16-18-31-25(29)22-9-5-2-6-10-22/h1-14,19H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIVXOLGPXHEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886718 | |
| Record name | Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65072-25-5 | |
| Record name | 4-[Bis[2-(benzoyloxy)ethyl]amino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65072-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(bis(2-(benzoyloxy)ethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065072255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine, followed by further modifications to introduce the benzoyloxyethyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzoyloxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of benzoic acid derivatives, while reduction leads to the formation of benzyl alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's ability to interact with biological systems positions it as a candidate for drug development. Its structural similarity to other benzaldehyde derivatives suggests potential as an anti-inflammatory or anticancer agent. Studies have shown that benzaldehyde derivatives can inhibit various enzymes involved in disease processes, which may extend to this compound .
- Antioxidant Properties :
- Enzyme Catalysis :
Materials Science Applications
-
Synthesis of Polymers :
- The functional groups present in Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- allow for its use in polymer chemistry. It can serve as a monomer or crosslinking agent in the production of specialty polymers with tailored properties for specific applications.
-
Coatings and Adhesives :
- The compound's chemical reactivity can be exploited to develop advanced coatings and adhesives that require specific bonding characteristics or resistance to environmental factors. Its incorporation into formulations could enhance performance metrics such as durability and adhesion strength.
Case Studies
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the substituents on the amino group significantly impacts solubility, stability, and bioactivation. Key analogs include:
Key Observations :
- Lipophilicity : The benzoyloxy groups in the target compound enhance lipophilicity compared to methylsulfonyl (BEN) or acetyloxy analogs, likely reducing aqueous solubility but improving tissue penetration .
- Stability : Methylsulfonyl groups (BEN) are hydrolyzed by sulfatases, whereas benzoyloxy esters require esterases, which may vary in tissue-specific expression .
Metabolic Pathways and Bioactivation
- BEN (NSC 281612): Metabolized to 4-[bis[2-(methylsulfonyloxy)ethyl]amino]-2-methyl-benzoic acid (BA) via sulfatase-mediated hydrolysis, enhancing renal retention and antitumor activity in renal cell carcinoma models .
- BEN-Cl₂ : Rapid conversion to BA-Cl₂ through nucleophilic displacement of chlorine, yielding cytotoxic intermediates .
- Target Compound: Expected to undergo esterase-mediated hydrolysis to release benzaldehyde and benzoic acid derivatives. Enzymes like Ple629/Ple628, known to degrade benzoyloxy-containing terephthalate esters, may contribute to its metabolism .
Pharmacological Implications
- Therapeutic Potential: BEN analogs with methylsulfonyl or chloro groups exhibit ALDH inhibition and antitumor activity. The target compound’s benzoyloxy groups may delay hydrolysis, prolonging systemic circulation or altering tissue distribution .
- Enzyme Interactions : Disulfiram, an ALDH inhibitor, increases BEN’s plasma exposure in mice by blocking its metabolism. Similar drug-drug interactions could occur with the target compound if esterase activity is modulated .
Biological Activity
Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C25H23NO5
- Average Mass : 417.461 g/mol
- Monoisotopic Mass : 417.157623 g/mol
Antimicrobial Activity
Research has demonstrated that benzaldehyde derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antibacterial effects of benzaldehyde against different strains of Staphylococcus aureus. The findings indicated that while benzaldehyde did not show significant antibacterial activity on its own, it could modulate the effectiveness of standard antibiotics like norfloxacin and ciprofloxacin by reducing their Minimum Inhibitory Concentrations (MIC) when used in combination. For instance:
- Norfloxacin MIC Reduction :
- From 287 μg/mL to 256 μg/mL with benzaldehyde.
- Ciprofloxacin MIC Reduction :
- From 64 μg/mL to 32 μg/mL with benzaldehyde.
This potentiation effect suggests that benzaldehyde may enhance the permeability of bacterial membranes, allowing for increased antibiotic uptake .
Toxicity and Safety Profile
The safety profile of benzaldehyde is critical for its application in medicinal chemistry. Toxicological studies have reported the following:
- Oral LD50 in Rats : Ranges from 800 to 2850 mg/kg.
- Intraperitoneal LD50 in Rats : Approximately 3265 mg/kg.
- No Observed Adverse Effect Level (NOAEL) : Established at 400 mg/kg in both rats and mice during short-term studies .
Anticancer Potential
Benzaldehyde derivatives are also being explored for their anticancer properties. A recent study investigated the synthesis of various benzimidazole-based substituted benzaldehydes and their effects on acetylcholinesterase and butyrylcholinesterase inhibition, which are significant targets in Alzheimer's disease treatment. The most potent compounds demonstrated IC50 values ranging from:
- Acetylcholinesterase Inhibition :
- IC50 values from 0.050 ± 0.001 µM to 25.30 ± 0.40 µM.
- Butyrylcholinesterase Inhibition :
- IC50 values from 0.080 ± 0.001 µM to 25.80 ± 0.40 µM.
These results indicate that certain derivatives of benzaldehyde may have promising therapeutic applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzaldehyde derivatives. The presence of specific functional groups significantly influences their biological activities:
| Compound | Functional Groups | Acetylcholinesterase IC50 (µM) | Butyrylcholinesterase IC50 (µM) |
|---|---|---|---|
| Compound 1 | None | >25 | >25 |
| Compound 2 | -Cl at positions 3 & 4 | 0.050 ± 0.001 | 0.080 ± 0.001 |
| Compound 3 | -Br at positions 3 & 4 | <0.050 | <0.080 |
This table illustrates how modifications can enhance or diminish the inhibitory potential against key enzymes involved in neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
